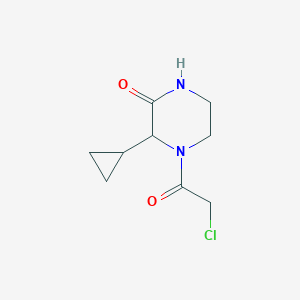
3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and is used to make other chemicals . It’s also known as 2-chloro-4-isocyanato-1-methylbenzene .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . The molecular weight is 167.59 .Chemical Reactions Analysis
This compound is water-reactive and flammable . It decomposes in water, releasing flammable, toxic, or corrosive gases and runoff . It’s incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical properties of 3-Chloro-4-methylphenyl isocyanate include a refractive index of n20/D 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
The compound is related to the synthesis and study of chemical structures that exhibit potential biological activities. For example, a series of related compounds were prepared from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial activity against Plasmodium berghei in mice. These studies provide insights into the quantitative structure-activity relationships, highlighting the importance of the phenyl ring substituents in enhancing antimalarial potency (Werbel et al., 1986).
Antiviral and Antimicrobial Activities
Compounds with structural similarities have been synthesized and characterized, revealing antiviral activities against specific targets. For instance, pyrazole derivatives containing an oxime moiety demonstrated inactivation effects against Tobacco Mosaic Virus (TMV), comparable to commercial antiviral agents (Ouyang et al., 2008). Additionally, antimycobacterial agents have been developed by modifying the lipophilicity of phenyl rings, which showed enhanced activity against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).
Novel Compound Synthesis for Biological Studies
The synthesis of novel compounds for biological studies is a significant area of research. For example, new derivatives of griseofulvin with moderate antitumor and antimicrobial activity have been discovered from marine endophytic fungi, showcasing the potential of marine resources in drug discovery (Xia et al., 2011).
Eco-Friendly Synthesis Methods
Eco-friendly synthesis methods are being explored to create biologically active compounds. The use of SnO2 nanoparticles under microwave irradiation presents a practical and environmentally friendly approach to synthesizing compounds with potential hemolytic and cytotoxic activities (Roopan & Khan, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map the compound’s effects on various biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action and pharmacokinetics, it’s difficult to discuss how environmental factors might influence its activity .
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHDUVMRXOICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

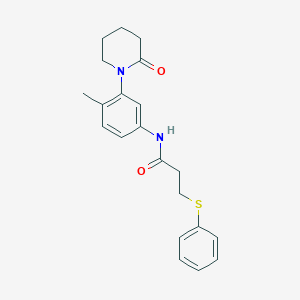
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)
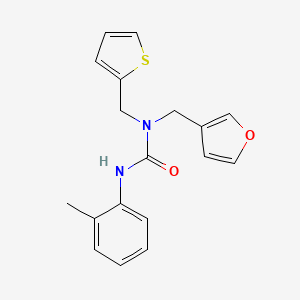
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)
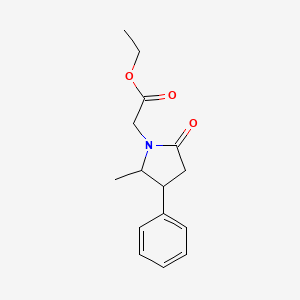

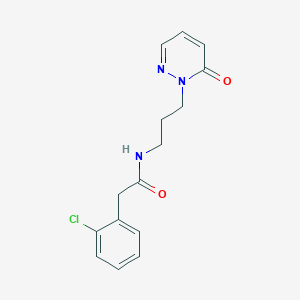
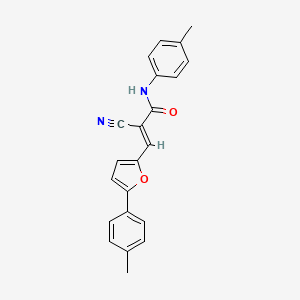
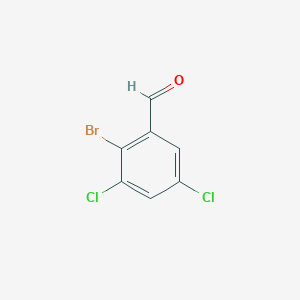

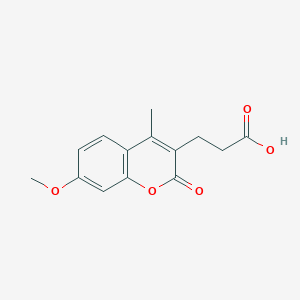

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
